8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine, methoxy, and methyl groups attached to the isoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting various biological pathways.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
8-Bromo-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, leading to different reactivity and biological activity.
8-Chloro-5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline:
The presence of the bromine atom in this compound makes it unique, as it can undergo specific reactions that are not possible with its non-brominated counterparts.
Properties
CAS No. |
87664-97-9 |
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Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
8-bromo-5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrNO2/c1-8-5-9-10(7-15(8)2)11(14)6-12(16-3)13(9)17-4/h6,8H,5,7H2,1-4H3 |
InChI Key |
XXAPPXMRGCKWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2CN1C)Br)OC)OC |
Origin of Product |
United States |
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